2-Bromo-4,6-difluorobenzoic acid

Catalog No.
S762376
CAS No.
651026-99-2
M.F
C7H3BrF2O2
M. Wt
237 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,6-difluorobenzoic acid

CAS Number

651026-99-2

Product Name

2-Bromo-4,6-difluorobenzoic acid

IUPAC Name

2-bromo-4,6-difluorobenzoic acid

Molecular Formula

C7H3BrF2O2

Molecular Weight

237 g/mol

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12)

InChI Key

GKYHVDQTGWPNBP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)C(=O)O)Br)F

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Br)F

2-Bromo-4,6-difluorobenzoic acid is an aromatic compound characterized by the presence of a bromine atom and two fluorine atoms on a benzoic acid structure. Its chemical formula is C7_7H3_3BrF2_2O2_2. This compound features a carboxylic acid group (-COOH) that contributes to its acidic properties, making it soluble in polar solvents. The presence of halogens (bromine and fluorine) enhances its reactivity and applicability in various

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, which can lead to the formation of various derivatives.
  • Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of substituted benzenes.

These reactions are significant for synthesizing more complex organic molecules and pharmaceuticals .

Several methods exist for synthesizing 2-bromo-4,6-difluorobenzoic acid:

  • Direct Halogenation: Starting from 4,6-difluorobenzoic acid, bromination can be performed using bromine or brominating agents under controlled conditions.
  • Reflux Method: A method involving the reaction of 3,5-difluorobromobenzene with appropriate reagents in a reflux setup has been described, yielding high purity products through recrystallization .
  • Multi-step Synthesis: More complex synthetic routes involve multiple steps including nucleophilic substitutions and functional group transformations.

These methods vary in yield and complexity, allowing chemists to choose based on available resources and desired purity .

2-Bromo-4,6-difluorobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Potential use in developing herbicides or pesticides due to its reactivity.
  • Material Science: Utilized in creating specialized polymers or coatings that require specific chemical properties.

The versatility of this compound makes it valuable across multiple industries .

Interaction studies involving 2-bromo-4,6-difluorobenzoic acid focus on its binding affinities with proteins and enzymes. Research indicates that halogenated compounds can significantly influence molecular interactions due to their electronegative nature.

Key points include:

  • Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
  • Protein Binding: Studies suggest varying affinities for binding sites on proteins, which could lead to altered biological responses.

Further investigation into these interactions could reveal more about its pharmacological properties and safety profile .

Several compounds share structural similarities with 2-bromo-4,6-difluorobenzoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-Bromo-2,6-difluorobenzoic AcidSimilar halogenation patternPrimarily used as a herbicide
3-Bromo-4-fluorobenzoic AcidDifferent positioning of halogensExhibits anti-inflammatory properties
2-Chloro-4,6-difluorobenzoic AcidChlorine instead of bromineLower toxicity compared to brominated analogs

Each compound exhibits unique properties based on its substituents' nature and position on the benzene ring. The presence of bromine and fluorine in 2-bromo-4,6-difluorobenzoic acid enhances its reactivity compared to others that may contain less electronegative halogens .

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Benzoic acid, 2-bromo-4,6-difluoro-

Dates

Modify: 2023-08-15

Explore Compound Types